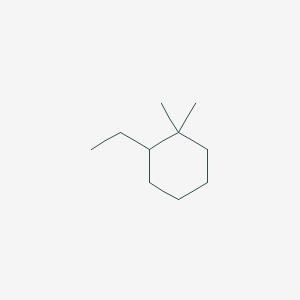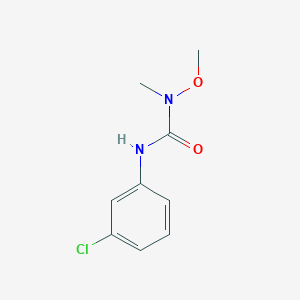
1,3-Dimethylazulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethylazulene is a derivative of azulene, an aromatic hydrocarbon known for its distinctive blue color and non-alternating 10π electron system.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dimethylazulene can be synthesized through several methods. One common approach involves the electrophilic substitution reaction of azulene. For instance, the Vilsmeier formylation of this compound yields 2-formylazulene . Another method includes the reduction of 2-amino-1,3-diethoxycarbonylazulene using sodium bis(2-methoxyethoxy)aluminumhydride (Red-Al®) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethylazulene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert functional groups to simpler forms.
Substitution: Electrophilic substitution reactions are common, especially at the 1- and 3-positions of the azulene ring.
Common Reagents and Conditions:
Oxidation: Reagents like OsO4 (osmium tetroxide) can be used for oxidation reactions.
Reduction: Sodium bis(2-methoxyethoxy)aluminumhydride (Red-Al®) is effective for reducing ester groups to methyl groups.
Substitution: Vilsmeier reagent (DMF and POCl3) is commonly used for formylation reactions.
Major Products:
Oxidation: 2-formylazulene and other oxidized derivatives.
Reduction: Methyl-substituted azulenes.
Substitution: Various substituted azulenes depending on the electrophile used.
Scientific Research Applications
1,3-Dimethylazulene has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other azulene derivatives and functionalized compounds.
Medicine: Azulene derivatives are explored for their anti-inflammatory, antimicrobial, and anticancer properties
Industry: The compound’s unique electronic properties make it useful in optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of 1,3-Dimethylazulene and its derivatives involves interactions with biological pathways. For instance, azulene demonstrates anti-inflammatory effects by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, key mediators of inflammation . The exact molecular targets and pathways can vary depending on the specific derivative and application.
Comparison with Similar Compounds
1,4-Dimethylazulene: Another dimethyl-substituted azulene with similar chemical properties.
2-Isocyano-1,3-dimethylazulene: A derivative with unique electronic properties used in coordination chemistry.
Guaiazulene: A naturally occurring azulene derivative with notable biological activities.
Uniqueness: 1,3-Dimethylazulene stands out due to its specific substitution pattern, which influences its reactivity and applications. Its ability to undergo various chemical reactions and its potential in diverse fields make it a compound of significant interest .
Properties
CAS No. |
771-31-3 |
|---|---|
Molecular Formula |
C12H12 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1,3-dimethylazulene |
InChI |
InChI=1S/C12H12/c1-9-8-10(2)12-7-5-3-4-6-11(9)12/h3-8H,1-2H3 |
InChI Key |
PLBSJUFRXQHZSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C1=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


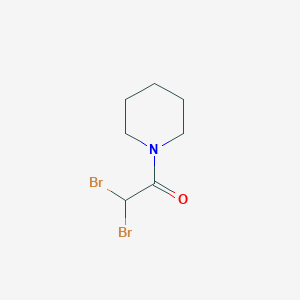

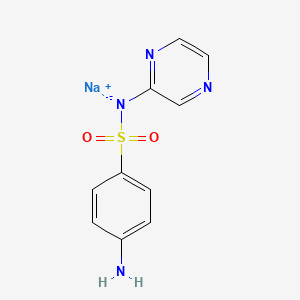
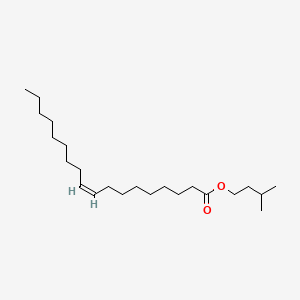

![(1-methoxy-1-oxopropan-2-yl) (2S)-2-[[(2R)-2-(2,6-dimethylphenyl)-2-methoxyacetyl]amino]propanoate](/img/structure/B14753267.png)
![tert-butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14753270.png)
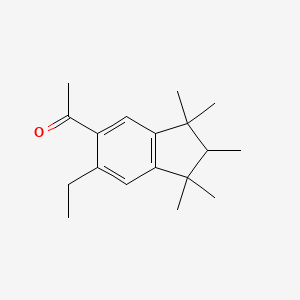
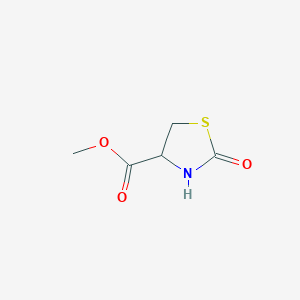
![1,1,1-trifluoro-N-(12-oxo-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)methanesulfonamide](/img/structure/B14753293.png)
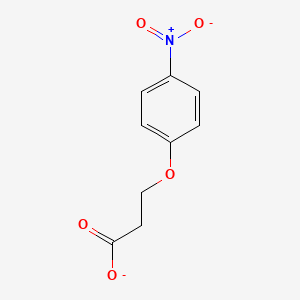
![Tris[4-(trifluoromethyl)phenyl]arsane](/img/structure/B14753304.png)
